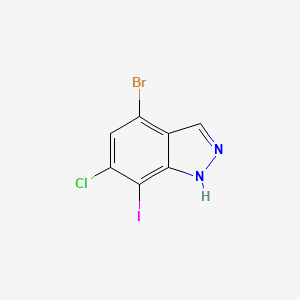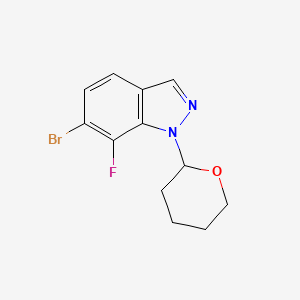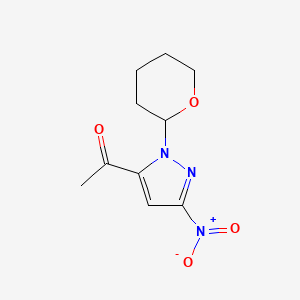
1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C10H12N2O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in scientific research and is not intended for human use .
Méthodes De Préparation
The synthesis of 1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone involves several steps. One common method is the Suzuki coupling reaction, which forms carbon-carbon bonds between boronic acids and halides . The reaction conditions typically involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Analyse Des Réactions Chimiques
1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone is used in various scientific research applications, including:
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, in the context of androgen receptor inhibition, the compound binds to the receptor and prevents the activation of downstream signaling pathways, thereby inhibiting the growth of androgen-dependent cells .
Comparaison Avec Des Composés Similaires
1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone can be compared to other similar compounds, such as:
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester: This compound is also used in Suzuki coupling reactions and has similar chemical properties.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound is a high-energy material with applications in explosives.
The uniqueness of this compound lies in its specific structure and the presence of both nitro and tetrahydropyran groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13N3O4 |
|---|---|
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
1-[5-nitro-2-(oxan-2-yl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C10H13N3O4/c1-7(14)8-6-9(13(15)16)11-12(8)10-4-2-3-5-17-10/h6,10H,2-5H2,1H3 |
Clé InChI |
JGPSJLLXHGOCIO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NN1C2CCCCO2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


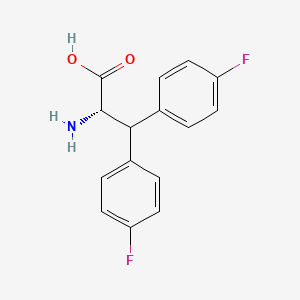
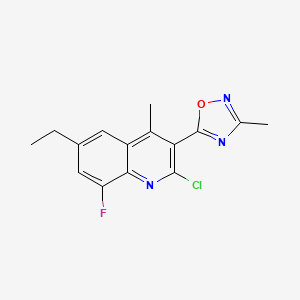
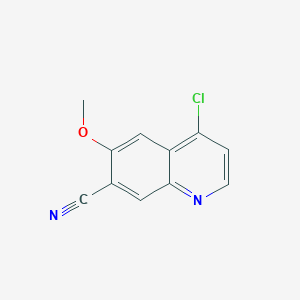
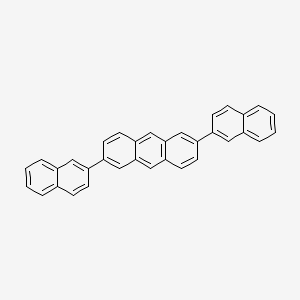

![5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13908059.png)
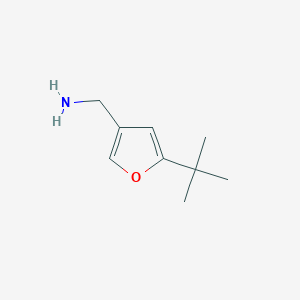
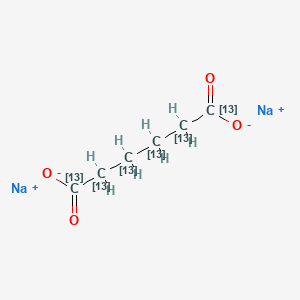
![(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13908080.png)

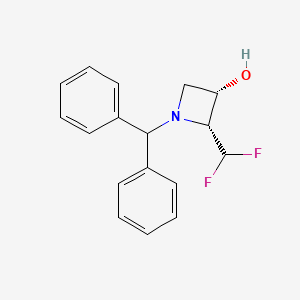
![6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13908090.png)
